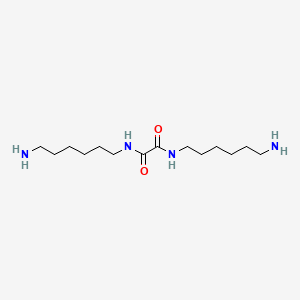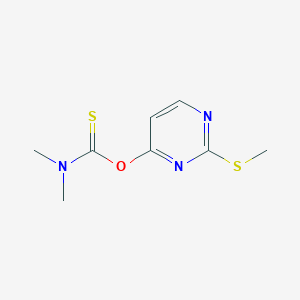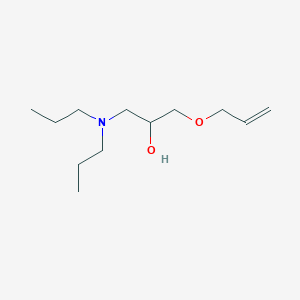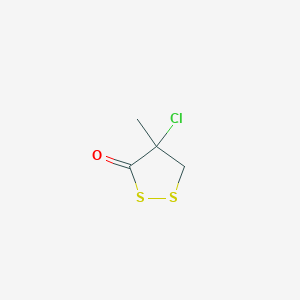
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group and a cyclopentenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of furan with acetic anhydride, followed by cyclization to form the cyclopentenone ring . Another method involves the reaction of the methyl Grignard reagent with 2-furonitrile, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Friedel-Crafts acylation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) by macrophages, which plays a central role in inflammatory and immune reactions . The compound achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylfuran: Similar in structure but lacks the cyclopentenone moiety.
Fukanefuromarin E: A sesquiterpene coumarin derivative with similar biological activities.
Nerolidol: Another sesquiterpene with anti-inflammatory properties.
Uniqueness
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one is unique due to its combined furan and cyclopentenone structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
21149-13-3 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-(4-methylfuran-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-7-5-10(12-6-7)8-3-2-4-9(8)11/h3,5-6H,2,4H2,1H3 |
Clé InChI |
UNHSHXWPXQTNQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=C1)C2=CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)

![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)



![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)






